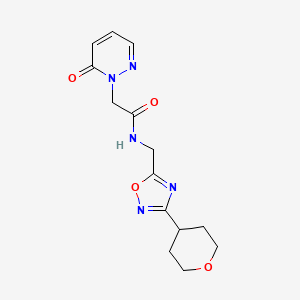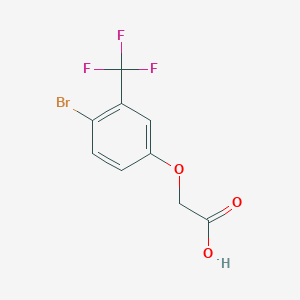![molecular formula C13H22N2O2 B2563857 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 1178438-06-6](/img/structure/B2563857.png)
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one, also known as ODZ-101, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Stereoselective Synthesis
The stereoselective preparation of compounds, including trifluoromethyl-containing derivatives and the exploration of ring expansion reactions, highlights the significance of these chemical transformations in synthesizing structurally complex molecules. For instance, Zhu et al. (2006) demonstrated the synthesis of trifluoromethyl-containing 1,4-oxathiolanes, showcasing the utility of such reactions in creating molecules with potential applications in material science and pharmaceuticals (Zhu, Xing, & Zhu, 2006).
N-Heterocyclic Core Synthesis
The development of methods for synthesizing N-heterocyclic cores, such as 1,4-diazepane derivatives, from N-propargylamines as discussed by Vessally et al. (2016), is crucial for the discovery of new therapeutic agents and materials. These methodologies offer a versatile approach to constructing complex molecular architectures with high atom economy (Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016).
Synthetic Utility in Organic Chemistry
The trapping of oxonium ylides with Michael acceptors, as illustrated by Han et al. (2011), serves as an example of the synthetic utility of these reactions in organic chemistry. Such methodologies enable the efficient synthesis of α-hydroxyesters, demonstrating the importance of diazepane and related derivatives in constructing valuable compounds for further chemical transformations (Han, Gan, Qiu, Ji, Zhang, Jiang, & Hu, 2011).
Novel Catalytic Processes
Research on novel nickel(ii) complexes and their application in catalysis, as investigated by Sankaralingam, Vadivelu, and Palaniandavar (2017), exemplifies the role of diazepane ligands in influencing nickel(ii) spin-state and enhancing catalytic efficiencies. Such studies are pivotal for advancing catalytic processes in organic synthesis and industrial applications (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
properties
IUPAC Name |
1-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-13(16)15-7-4-6-14(8-9-15)11-12-5-3-10-17-12/h2,12H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMIPSICNKCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

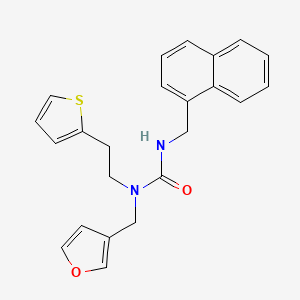
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2563778.png)
![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)
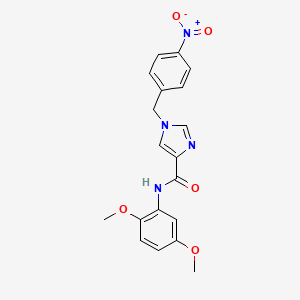


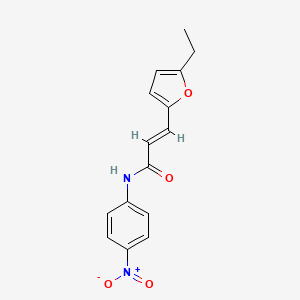
![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)
![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)
